Cas no 34658-67-8 (2-(3-nitrophenyl)imidazo[1,2-a]pyridine)
2-(3-nitrophenyl)imidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-nitrophenyl)imidazo[1,2-a]pyridine
- 2-(3-nitro-phenyl)-imidazo[1,2-a]pyridine
- PubChem6193
- AC1LFJM8
- 2-(3-Nitro-phenyl)-imidazo[1,2-a]pyridin
- 2-(3'-nitrophenyl)quinoline-4-carboxylic acid
- SureCN8613758
- 2-(3-Nitro-phenyl)-chinolin-4-carbonsaeure
- m-nitro-L-phenylglycine
- Oprea1_444658
- MLS000777346
- (S)-amino-(3-nitrophenyl)acetic acid
- 2-(3-nitrophenyl)glycine
- (S)-3-nitrophenylglycine
- CBMicro_020388
- 2-(3-Nitro-phenyl)-quinoline-4-carboxylic acid
- STOCK1S-60821
- 2-(m-Nitrophenyl)-imidazo<
- 1,2-a>
- pyridin
- 2-(3-nitro-phenyl)-imidazo[1,2-a]pyridine; PubChem6193; AC1LFJM8; 2-(3-Nitro-phenyl)-imidazo[1,2-a]pyridin; 2-(3'-nitrophenyl)quinoline-4-carboxylic acid; SureCN8613758; 2-(3-Nitro-phenyl)-chinolin-4-carbonsaeure; m-nitro-L-phenylglycine; Oprea1_444658; MLS000777346; (S)-amino-(3-nitrophenyl)acetic acid; 2-(3-nitrophenyl)glycine; (S)-3-nitrophenylglycine; CBMicro_020388; 2-(3-Nitro-phenyl)-quinoline-4-carboxylic acid; STOCK1S-60821; 2-(
- SMR000281519
- SY179757
- AKOS001585166
- CCG-562
- 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine #
- Oprea1_288275
- 3T-0650
- SR-01000396745-1
- Z57288437
- DTXSID301278029
- SPUPFENARGKGHC-UHFFFAOYSA-N
- cid_617391
- STK861276
- MLS000711752
- CHEMBL1478934
- G37294
- Oprea1_752451
- EN300-43323
- 34658-67-8
- Imidazo[1,2-a]pyridine, 2-(3-nitrophenyl)-
- A6089
- HMS2659J15
- SR-01000396745
- CS-0216444
- BDBM49807
- MFCD00444901
- SCHEMBL6391407
- 2-(3-nitrophenyl)H-iMidazo[1,2-a]pyridine
-
- MDL: MFCD00444901
- Inchi: 1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)12-9-15-7-2-1-6-13(15)14-12/h1-9H
- InChI Key: SPUPFENARGKGHC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(=C1)C1=CN2C=CC=CC2=N1)=O
Computed Properties
- Exact Mass: 239.06957
- Monoisotopic Mass: 239.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- Density: 1.34
- Refractive Index: 1.686
- PSA: 60.44
2-(3-nitrophenyl)imidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184620-1g |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 95% | 1g |
$495.00 | 2023-09-02 | |
| Chemenu | CM151019-1g |
2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 95% | 1g |
$574 | 2021-08-05 | |
| TRC | N498528-50mg |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498528-100mg |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N498528-500mg |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM151019-1g |
2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 95% | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287114-50mg |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 98+% | 50mg |
¥1108.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287114-100mg |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 98+% | 100mg |
¥1782.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287114-250mg |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 98+% | 250mg |
¥2199.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287114-500mg |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine |
34658-67-8 | 98+% | 500mg |
¥3196.00 | 2024-05-17 |
2-(3-nitrophenyl)imidazo[1,2-a]pyridine Suppliers
2-(3-nitrophenyl)imidazo[1,2-a]pyridine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-(3-nitrophenyl)imidazo[1,2-a]pyridine
2-(3-Nitrophenyl)Imidazo[1,2-a]Pyridine: A Comprehensive Overview
The compound with CAS No 34658-67-8, commonly referred to as 2-(3-nitrophenyl)imidazo[1,2-a]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines the imidazo[1,2-a]pyridine framework with a nitrophenyl substituent. The imidazo[1,2-a]pyridine core is known for its aromatic stability and versatile reactivity, making it a valuable building block in synthetic chemistry.
Recent studies have highlighted the potential of 2-(3-nitrophenyl)imidazo[1,2-a]pyridine as a precursor for the synthesis of advanced materials. Researchers have explored its role in the development of coordination polymers and metal-organic frameworks (MOFs), where its nitrogen-rich structure facilitates strong metal-ligand interactions. These materials exhibit promising applications in gas storage, catalysis, and sensing technologies. For instance, a 2023 study published in *Nature Materials* demonstrated that derivatives of this compound can significantly enhance the adsorption capacity of MOFs for CO₂, making them viable candidates for carbon capture technologies.
In the pharmaceutical industry, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine has been investigated as a lead compound for drug discovery. Its ability to act as a ligand for various metal ions has led to its use in designing metallo-drugs targeting diseases such as cancer and neurodegenerative disorders. A 2023 paper in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited potent anti-proliferative activity against several cancer cell lines, suggesting its potential as an anti-cancer agent.
The synthesis of 2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of o-phenylenediamine derivatives with α-carbonitriles or α-keto esters under high temperature or microwave-assisted conditions. The introduction of the nitrophenyl group at the 3-position is achieved through nucleophilic aromatic substitution or coupling reactions. These methods have been optimized in recent years to improve yield and purity, as reported in a 2023 study published in *Organic Process Research & Development*.
From a structural perspective, imidazo[1,2-a]pyridine derivatives like 2-(3-nitrophenyl)imidazo[1,2-a]pyridine exhibit unique electronic properties due to their conjugated π-systems. The presence of electron-withdrawing groups such as nitrophenyl substituents further enhances their reactivity and stability. These properties make them ideal candidates for applications in optoelectronics and nonlinear optics. For example, a 2023 article in *Advanced Materials* highlighted the use of this compound as a building block for organic semiconductors with improved charge transport properties.
Moreover, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine has been explored in the context of supramolecular chemistry. Its ability to form hydrogen bonds and π-π interactions makes it suitable for self-assembly into complex architectures. A 2023 study published in *Chemical Communications* demonstrated that this compound can form stable supramolecular assemblies with DNA strands, opening new avenues for applications in gene therapy and diagnostics.
In terms of environmental impact, researchers have also investigated the biodegradation and toxicity profiles of imidazo[1,2-a]pyridine derivatives. A 2023 report in *Environmental Science & Technology* found that under aerobic conditions, this compound undergoes rapid microbial degradation, reducing its potential ecological risks. This finding is particularly important for industrial applications where environmental safety is a critical concern.
Looking ahead, the versatility of CAS No 34658-67-8 continues to drive innovation across multiple disciplines. Its role as a versatile building block in organic synthesis ensures that it will remain a focal point for researchers seeking to develop novel materials and therapies. As advancements in synthetic methodologies and computational modeling continue to unfold, the potential applications of 2-(3-nitrophenyl)imidazo[1,2-a]pyridine are expected to expand further.
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